An In-depth Technical Guide to the Physicochemical Properties of 2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde
An In-depth Technical Guide to the Physicochemical Properties of 2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde, a naphthalene derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from structurally analogous compounds, predictive models, and established analytical methodologies to offer a robust framework for its characterization. We will delve into the structural features, predictable physicochemical parameters, and detailed experimental protocols for the empirical determination of these properties. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.
Introduction and Molecular Overview
2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde (CAS No: 883528-03-8) is an aromatic aldehyde featuring a naphthalene scaffold, a formyl group at the 1-position, and a cyclopropylmethoxy group at the 2-position.[1] The presence of the rigid, planar naphthalene ring system conjugated with the aldehyde functionality, combined with the unique steric and electronic properties of the cyclopropylmethoxy group, makes this molecule a compelling candidate for investigation in drug discovery and materials science. The cyclopropane ring, with its inherent strain, can influence molecular conformation and metabolic stability, while the aromatic aldehyde is a versatile handle for further synthetic transformations.[2]
Molecular Structure:
Caption: 2D structure of 2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde.
Table 1: General Information
| Property | Value | Source |
| CAS Number | 883528-03-8 | [1] |
| Molecular Formula | C₁₅H₁₄O₂ | [1] |
| Molecular Weight | 226.27 g/mol | [1] |
| Synonyms | 2-(cyclopropylmethoxy)-1-naphthaldehyde | |
| Purity | 98% (as commercially available) | |
| Storage | Refrigerated |
Synthesis Pathway
A logical approach would be a two-step process starting from 2-hydroxy-1-naphthaldehyde:
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Williamson Ether Synthesis: Reaction of 2-hydroxy-1-naphthaldehyde with a cyclopropylmethyl halide (e.g., bromomethylcyclopropane) in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetone or DMF).
-
Work-up and Purification: Following the reaction, a standard aqueous work-up and purification by column chromatography or recrystallization would yield the desired product.
Caption: Workflow for systematic solubility testing.
LogP Determination (Shake-Flask Method)
Principle: The "shake-flask" method is the traditional and most reliable method for determining the octanol-water partition coefficient. [4] Procedure:
-
Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol.
-
Accurately weigh a small amount of the compound and dissolve it in one of the phases (usually n-octanol).
-
Combine the n-octanol solution with the water phase in a separatory funnel in a known volume ratio (e.g., 1:1).
-
Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning equilibrium to be reached.
-
Allow the two phases to separate completely.
-
Carefully collect samples from both the n-octanol and aqueous layers.
-
Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
pKa Determination (Spectrophotometric or Potentiometric Titration)
Given the expected neutrality of the molecule in typical aqueous systems, a detailed pKa determination protocol is likely not necessary for most applications. However, for a rigorous characterization, one could employ methods such as UV-Vis spectrophotometry or potentiometric titration in a mixed solvent system due to the low water solubility. [7][8]
Conclusion
2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde is a molecule with significant potential, warranting a thorough understanding of its physicochemical properties. This guide has provided a comprehensive, albeit largely predictive, overview of these characteristics. The provided experimental protocols offer a clear path for the empirical validation of the predicted data. As with any compound in early-stage research, the experimental determination of these properties is crucial for advancing its development and application.
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